molecular formula C7H10O2 B8559674 3-Methyl-cyclopent-3-enecarboxylic acid

3-Methyl-cyclopent-3-enecarboxylic acid

Cat. No. B8559674
M. Wt: 126.15 g/mol
InChI Key: UDUXURAIZKMFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-cyclopent-3-enecarboxylic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-cyclopent-3-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-cyclopent-3-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-cyclopent-3-enecarboxylic acid

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h2,6H,3-4H2,1H3,(H,8,9)

InChI Key

UDUXURAIZKMFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

When m is 1, n is 2 and p is 1, the ring system is a 2-oxabicyclo[3.2.1]octane, another subclass of this invention. For example, compound XIIp ##STR27## in which R2, R5 and R6 are methyl, can be prepared by saponification and decarboxylation of diethyl 1-methylcyclopent-1-ene-4,4-dicarboxylate, prepared by the procedure of E. E. Schweiger and G. J. O'Neill, J. Org. Chem., 30, 2082 (1965), to provide 1 methylcyclopent-1-ene-4-carboxylic acid. The resulting carboxylic acid is homologated in the manner proscribed for the compounds XIp, and subsequently treated similarly to the acid of subclass IX.
Name
2-oxabicyclo[3.2.1]octane
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Synthesis routes and methods II

Procedure details

A solution of the 3-Methyl-cyclopent-3-enecarboxylic acid ethyl ester (255 mg, 1.65 mmol) in MeOH (4.0 mL) and 10% aq. NaOH (3.3 mL, 8.25 mmol) was heated at 50° C. for 16 h, reaction mixture was cooled to room temperature, solvent was evaporated, diluted with water. The aqueous solution was washed with ether, and acidified with aq. 1 N HCl, extracted with ether. The ethereal solution was washed with brine and dried. Evaporation of the solvent furnished the 3-Methyl-cyclopent-3-enecarboxylic acid (200 mg, 97% yield). 1H NMR (CDCl3, 400 MHz), 5.27 (brs, 1H), 3.26-3.17 (m, 1H), 2.7-2.55 (m, 4H), 1.74 (s; 3H).
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255 mg
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3.3 mL
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4 mL
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